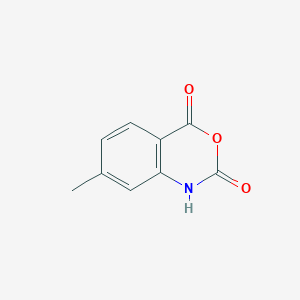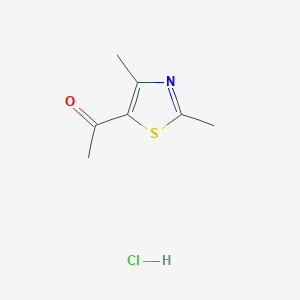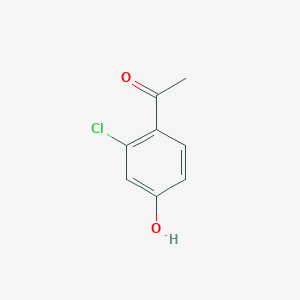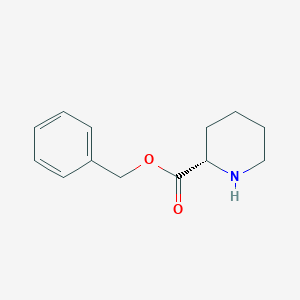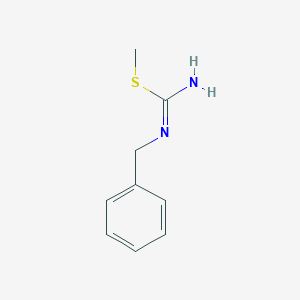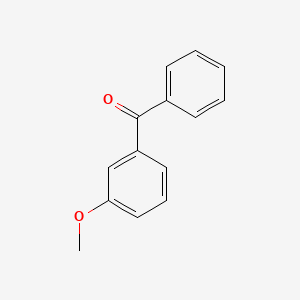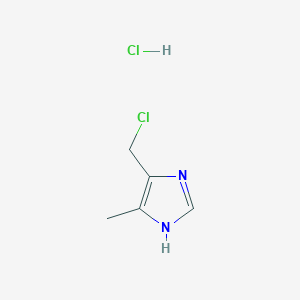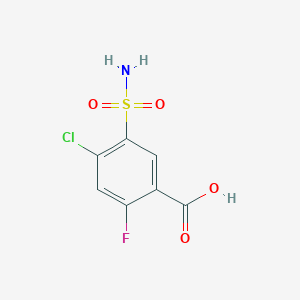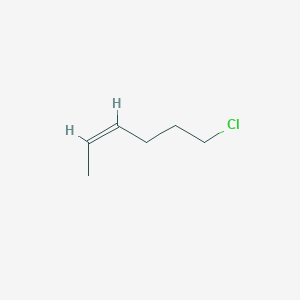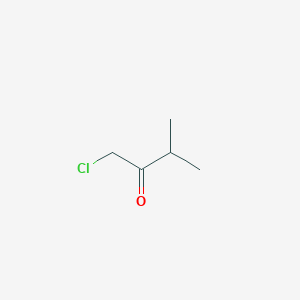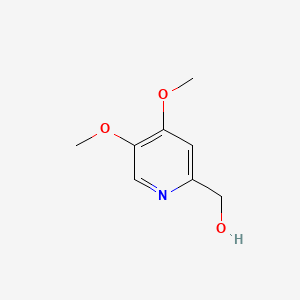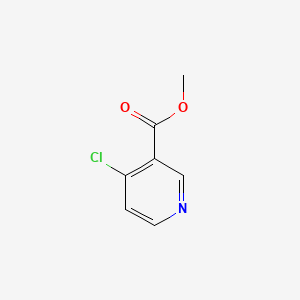
4-氯烟酸甲酯
概述
描述
Methyl 4-chloronicotinate is an organic compound with the CAS Number: 63592-85-8 . It is a dark brown liquid to solid substance and belongs to the family of nitriles. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesis Analysis
While specific synthesis routes for Methyl 4-chloronicotinate were not found in the search results, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions. The exact method can vary based on the desired yield, purity, and other factors.Molecular Structure Analysis
The molecular weight of Methyl 4-chloronicotinate is 171.58 . Its IUPAC name is methyl 4-chloronicotinate and its Inchi Code is 1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 4-chloronicotinate is a dark brown liquid to solid substance . It has a molecular weight of 171.58 . It is stored at room temperature .科学研究应用
病虫害管理
4-氯烟酸甲酯,以异烟酸甲酯的形式,已被研究用于病虫害管理,特别是对蓟马。该化合物作为非信息素半化学物质,已被证明可以增加对各种蓟马物种的诱捕。它与彩色粘性诱捕器结合使用,以加强温室中的监测,并在大量诱捕、诱杀和其他病虫害管理策略中具有潜力 (Teulon 等,2017)。
除草剂研究
在早期的研究中,研究人员调查了与 4-氯烟酸甲酯密切相关的化合物(如 4-氯-2-甲基苯氧基乙酸)作为选择性除草剂的作用。这些研究旨在了解此类化合物在除草中的功效 (Blackman,1945)。
环境影响研究
还进行了研究以评估杀虫剂的环境影响,例如甲基毒死蜱,通常与 4-氯烟酸甲酯等化合物一起在农业环境中使用。这项研究有助于了解农药漂移及其对邻近水体和生态系统的影响 (Padovani & Capri,2005)。
药物应用
在制药行业,4-氯烟酸甲酯衍生物因其潜在的治疗作用而受到探索。例如,人们已经研究了衍生物的抗惊厥活性,这对于开发癫痫等疾病的新疗法至关重要 (Scott 等,1993)。
有机化学和合成
4-氯烟酸甲酯用于各种有机合成过程。它已被用于功能化色烯和喹啉的合成中,展示了其作为有机化学中构建块的多功能性 (Bello 等,2010)。此外,它用于制造具有潜在抗菌和抗炎特性的新型化合物 (Rani & Kunta,2021)。
环境化学
各种有机氧化剂对相关化合物(如 4-氯苯酚)的降解进行了研究,以了解这些过程在处理废水和减少环境污染中的有效性 [(Sharma, Mukhopadhyay, & Murthy, 2012)](https://consensus.app/papers/rate-parameter-estimation-4chlorophenol-degradation-sharma/57fa489123795dd5b7e802816c156ffc/?utm_source=chatgpt)。
安全和危害
Methyl 4-chloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZRPPBWRSEVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503075 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloronicotinate | |
CAS RN |
63592-85-8 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
